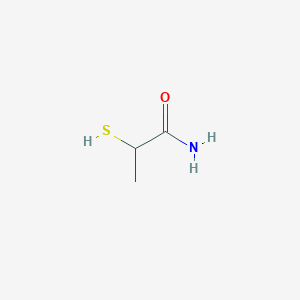
2-Mercaptopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-mercapto- is an organic compound with the molecular formula C3H7NOS. It is characterized by the presence of both an amide group and a thiol group, making it a versatile molecule in various chemical reactions and applications. This compound is known for its potential use in organic synthesis and as a precursor for biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanamide, 2-mercapto- can be synthesized through several methods. One common synthetic route involves the reduction of 2-amino-3-cyanoacetamide. Another method includes the derivatization of amino acids and functional group transformations. The reaction conditions typically involve the use of reducing agents and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of propanamide, 2-mercapto- often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. Safety measures are crucial during production due to the potential reactivity of the thiol group.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-mercapto- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Amines
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of propanamide, 2-mercapto- involves its interaction with molecular targets through its thiol and amide groups. The thiol group can form covalent bonds with metal ions or other electrophilic centers, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Mercaptoacetamide: Similar structure but with a different carbon backbone, leading to variations in reactivity and applications.
2-Mercapto-1-methylimidazole: Contains an imidazole ring, providing different chemical properties and biological activities
Uniqueness
Propanamide, 2-mercapto- is unique due to the presence of both an amide and a thiol group, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-2(6)3(4)5/h2,6H,1H3,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVCFUMMUNSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)





![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)






